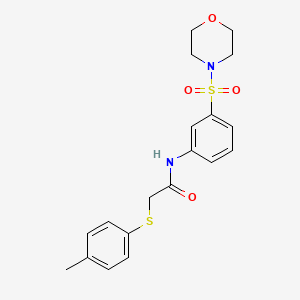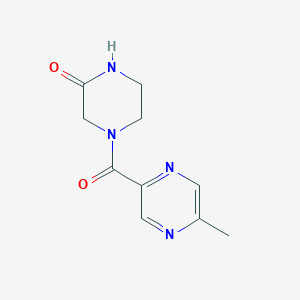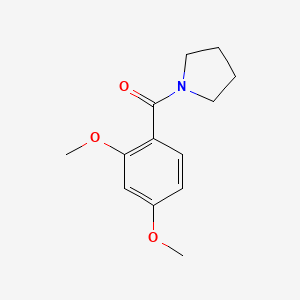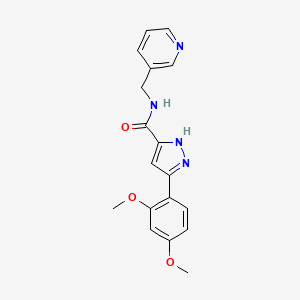
2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide is not fully understood. However, it is believed to inhibit the activity of enzymes involved in bacterial cell wall synthesis and DNA replication, leading to bacterial cell death. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can cause changes in biochemical and physiological parameters. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Additionally, it has been shown to decrease the levels of pro-inflammatory cytokines in bacterial infections, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide in lab experiments is its broad-spectrum antibacterial and antitumor activity. It can be used to study the mechanism of action of antibacterial and antitumor agents. However, one of the limitations of using this compound is its potential toxicity to human cells, which needs to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide. One direction is to study its potential applications in other fields, such as agriculture and veterinary medicine. Another direction is to investigate its potential as a lead compound for the development of new antibacterial and antitumor agents. Additionally, more studies are needed to understand its mechanism of action and evaluate its safety and toxicity in human cells.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Synthesemethoden
The synthesis of 2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide involves the reaction of 4-methylthiophenol and 3-(4-chlorosulfonylphenyl)-3-morpholinopropan-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acetic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide has been studied for its potential applications in various fields of research. It has been found to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Additionally, it has been shown to have antitumor activity against various cancer cell lines, including breast cancer and lung cancer.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-15-5-7-17(8-6-15)26-14-19(22)20-16-3-2-4-18(13-16)27(23,24)21-9-11-25-12-10-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKAPRQGTULIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide](/img/structure/B7543380.png)
![3-Isoquinolinecarboxamide,1,2-dihydro-n-[2-(6-methoxy-1h-indol-3-yl)ethyl]-1-oxo-](/img/structure/B7543384.png)
![1-[4-[(4-Fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B7543392.png)


![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)

![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid](/img/structure/B7543444.png)


![4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester](/img/structure/B7543472.png)

![Ethyl 2-butan-2-ylimino-2-[2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B7543509.png)
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7543512.png)